molecular formula C25H33N3O2 B2895263 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921896-03-9

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2895263
CAS RN: 921896-03-9
M. Wt: 407.558
InChI Key: KGOPFFAZOQQVAE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Synthesis of Quinazoline and Quinoline Derivatives : A study described the synthesis of 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, highlighting methods for alkylating dihydroquinazolines and forming respective amides. Such techniques are crucial for creating complex molecules, including quinoline derivatives (Gromachevskaya et al., 2017).
  • Facile Synthesis of Tetrahydropyrimido[4,5-b]-quinoline Derivatives : Research on synthesizing tetrahydropyrimidoquinoline derivatives provided insights into the reactivity of these compounds, including their antimicrobial properties (Elkholy & Morsy, 2006).

Photophysical Properties

  • Luminescent Properties and Photo-induced Electron Transfer : A study on naphthalimide derivatives with piperazine substituent revealed their fluorescence characteristics and the potential for photo-induced electron transfer, showcasing the utility of quinoline derivatives in photophysical research (Gan et al., 2003).

Biological Activities and Applications

  • Sigma-2 Receptor Probe Development : Research into benzamide analogs related to quinoline derivatives explored their binding to sigma-2 receptors, indicating potential applications in studying receptor status in vitro and developing imaging probes (Xu et al., 2005).
  • Arylamides Hybrids as Tools for PET Radiotracers Development : The study on hybrid structures between two high-affinity σ2 receptor ligands highlighted their potential in tumor diagnosis and PET tracers development, showcasing the strategic design of molecules for biomedical imaging (Abate et al., 2011).

properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-18-6-7-22(15-19(18)2)25(29)26-17-24(28-11-13-30-14-12-28)21-8-9-23-20(16-21)5-4-10-27(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOPFFAZOQQVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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